Cerivastatin-D3, Sodium Salt: A Technical Guide for Researchers
Cerivastatin-D3, Sodium Salt: A Technical Guide for Researchers
Introduction: The Significance of a Labeled Statin Analog
Cerivastatin, a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, was developed to lower cholesterol and prevent cardiovascular disease.[1][2][3][4][5] Although it was voluntarily withdrawn from the market in 2001 due to reports of fatal rhabdomyolysis, its high affinity for the HMG-CoA reductase enzyme makes it and its analogs valuable tools in biomedical research.[1][2][3] This guide focuses on a specific, stable isotope-labeled analog: Cerivastatin-D3, Sodium Salt. The incorporation of three deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantitative bioanalytical studies involving cerivastatin or other statins using mass spectrometry.[6]
This document provides an in-depth overview of the chemical structure, physicochemical properties, and, most critically, the practical application of Cerivastatin-D3, Sodium Salt as an internal standard in analytical methodologies. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their studies.
Chemical Structure and Physicochemical Properties
Cerivastatin-D3, Sodium Salt is a deuterated form of Cerivastatin sodium. The deuterium atoms are located on the methoxymethyl group, a modification that is crucial for its function as an internal standard without significantly altering its chemical behavior.[7][8][9]
The chemical structure of Cerivastatin-D3, Sodium Salt is as follows:
(E,3R,5S)-7-[4-(4-fluorophenyl)-5-(trideuteriomethoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate, sodium salt [7]
The core structure consists of a substituted pyridine ring linked to a dihydroxyheptenoic acid side chain, which is the functional group responsible for inhibiting HMG-CoA reductase.[1] The sodium salt form enhances its solubility in aqueous solutions.[1][10][11]
| Property | Value | Source |
| Molecular Formula | C26H30D3FNNaO6 | [8] |
| Molecular Weight | 500.55 g/mol | [8] |
| Unlabeled CAS Number | 143201-11-0 | [7][12][13][14] |
| Appearance | White to off-white hygroscopic amorphous powder | [10][11] |
| Solubility | Soluble in water, methanol, and ethanol | [1][10][11] |
Mechanism of Action of the Parent Compound: Cerivastatin
Cerivastatin, the parent compound of Cerivastatin-D3, Sodium Salt, is a competitive inhibitor of HMG-CoA reductase.[1][2][3][4][11][15] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in the biosynthesis of cholesterol in the liver.[1][2][3][11][15] By inhibiting this enzyme, cerivastatin reduces the intracellular pool of cholesterol, which in turn upregulates the expression of LDL receptors on the surface of hepatocytes.[2][11][15] This leads to increased clearance of low-density lipoprotein (LDL) cholesterol from the circulation, thereby lowering total and LDL cholesterol levels.[2][3][15] Cerivastatin was noted for its high potency, being a more potent inhibitor of HMG-CoA reductase than other statins available at the time.[1][5][16][17]
Metabolism of the Parent Compound: Cerivastatin
Cerivastatin is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, specifically by CYP2C8 and CYP3A4.[1][12][15][18][19][20] The two main metabolic pathways are demethylation of the benzylic methyl ether and hydroxylation of one of the methyl groups on the isopropyl substituent.[1][18][19] This results in the formation of two major active metabolites, M-1 and M-23.[1][2][11][18] While these metabolites are pharmacologically active, the parent cerivastatin is the primary contributor to the cholesterol-lowering effect.[1][11]
Application in Quantitative Bioanalysis: Use as an Internal Standard
The primary and most valuable application of Cerivastatin-D3, Sodium Salt is as an internal standard in quantitative bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS).[6]
The Rationale for Using a Stable Isotope-Labeled Internal Standard
In quantitative LC-MS analysis, an internal standard is a compound of known concentration that is added to samples, calibrators, and quality controls. It is used to correct for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer. An ideal internal standard should have physicochemical properties very similar to the analyte of interest.[6]
Stable isotope-labeled (SIL) internal standards, such as Cerivastatin-D3, Sodium Salt, are considered the "gold standard" for quantitative LC-MS.[6] The key advantages are:
-
Similar Chemical and Physical Properties: The deuterium substitution results in a negligible difference in the chemical and physical properties compared to the unlabeled analyte. This ensures that the internal standard and the analyte behave almost identically during sample extraction, chromatography, and ionization.[6]
-
Co-elution with the Analyte: The SIL internal standard typically co-elutes with the analyte during liquid chromatography, which is crucial for accurate correction of matrix effects and ionization suppression or enhancement.
-
Distinct Mass-to-Charge Ratio (m/z): The mass difference due to the deuterium atoms allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling simultaneous detection and quantification.
Experimental Protocol: Quantification of Cerivastatin in a Biological Matrix using Cerivastatin-D3, Sodium Salt as an Internal Standard
This protocol provides a general framework for the use of Cerivastatin-D3, Sodium Salt as an internal standard for the quantification of cerivastatin in a biological matrix (e.g., plasma).
1. Preparation of Stock and Working Solutions:
- Prepare a primary stock solution of Cerivastatin (the analyte) and Cerivastatin-D3, Sodium Salt (the internal standard) in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
- From the primary stock solutions, prepare a series of working solutions of the analyte at different concentrations to be used for the calibration curve.
- Prepare a working solution of the internal standard at a fixed concentration. The optimal concentration will depend on the sensitivity of the mass spectrometer and the expected concentration range of the analyte in the samples.
2. Sample Preparation (Protein Precipitation):
- To 100 µL of the biological sample (plasma, serum, etc.), calibrator, or quality control, add a fixed volume (e.g., 10 µL) of the internal standard working solution.
- Vortex briefly to mix.
- Add 300 µL of cold acetonitrile to precipitate the proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube or a 96-well plate for LC-MS analysis.
3. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Use a suitable C18 reversed-phase column.
- Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid). The gradient should be optimized to achieve good separation of the analyte and internal standard from other matrix components.
- Mass Spectrometry (MS/MS):
- Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
- Optimize the MS parameters (e.g., ion source temperature, gas flows, collision energy) for both the analyte and the internal standard.
- Select appropriate precursor-to-product ion transitions for both cerivastatin and Cerivastatin-D3. For example:
- Cerivastatin: [M-H]⁻ → product ion
- Cerivastatin-D3: [M-H]⁻ → product ion (with a +3 Da shift in the precursor ion)
4. Data Analysis:
- Integrate the peak areas of the analyte and the internal standard for each sample, calibrator, and quality control.
- Calculate the peak area ratio (analyte peak area / internal standard peak area).
- Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte for the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Workflow and Pathway Diagrams
Caption: Experimental workflow for the quantification of cerivastatin using Cerivastatin-D3 as an internal standard.
Caption: Simplified signaling pathway of Cerivastatin's mechanism of action.
Conclusion
Cerivastatin-D3, Sodium Salt is an indispensable tool for researchers engaged in the quantitative analysis of cerivastatin and potentially other statins. Its properties as a stable isotope-labeled internal standard ensure the accuracy and reliability of bioanalytical data obtained through LC-MS methodologies. This guide has provided a comprehensive overview of its chemical nature, the mechanism of its parent compound, and a practical framework for its application. By understanding and implementing the principles outlined herein, scientists can enhance the quality and integrity of their research in drug metabolism, pharmacokinetics, and related fields.
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